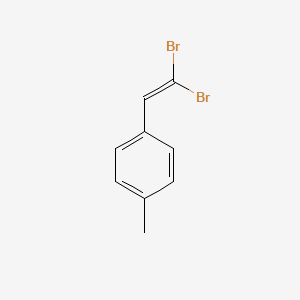

Benzene, 1-(2,2-dibromoethenyl)-4-methyl-

Description

"Benzene, 1-(2,2-dibromoethenyl)-4-methyl-" is a halogenated aromatic compound characterized by a benzene ring substituted with a methyl group at the 4-position and a 2,2-dibromoethenyl group at the 1-position. The dibromoethenyl moiety introduces significant steric and electronic effects, influencing reactivity and stability. Such compounds are often intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors to agrochemicals .

Properties

IUPAC Name |

1-(2,2-dibromoethenyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEREZDBZOHAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463838 | |

| Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60512-56-3 | |

| Record name | Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- typically involves the bromination of 4-methylstyrene. The reaction is carried out in the presence of a brominating agent such as tetrabromomethane and a catalyst like triisopropyl phosphite. The reaction mixture is maintained at low temperatures (2-5°C) to control the reaction rate and prevent side reactions. The product is then purified through extraction and distillation processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-(2,2-dibromoethenyl)-4-methyl- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens and nitrating agents.

Reduction Reactions: The dibromoethenyl group can be reduced to form corresponding alkenes or alkanes using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: Halogenated derivatives of Benzene, 1-(2,2-dibromoethenyl)-4-methyl-.

Reduction: Alkenes or alkanes.

Oxidation: Carboxylic acids.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

- Investigated for its potential biological activity and interactions with biomolecules.

- Explored as a candidate for drug development due to its unique structural features.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-dibromoethenyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The dibromoethenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical transformations.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Reactivity : The dibromoethenyl group in "Benzene, 1-(2,2-dibromoethenyl)-4-methyl-" facilitates elimination or substitution reactions, making it valuable for synthesizing alkenes or coupling products .

- Stability : Methyl groups at the 4-position enhance thermal stability compared to methoxy analogs, which may undergo demethylation under acidic conditions .

Notes

- Substitutions (e.g., methyl vs.

- Further studies are needed to explore its role in medicinal chemistry or materials science.

Biological Activity

Benzene, 1-(2,2-dibromoethenyl)-4-methyl- (commonly referred to as dibrominated vinyl compound) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and implications in various fields such as medicine and agriculture.

The biological activity of this compound is closely related to its interaction with various biochemical pathways.

Target of Action

Similar to other dibromo compounds, it has been shown to interact with cellular targets that influence metabolic processes. The compound may inhibit free radical processes, akin to catechols and o-quinones, which are known for their roles in plant metabolism and cellular signaling.

Mode of Action

The compound acts as a photoactive component in initiating systems sensitive to light wavelengths up to 650 nm. This property allows it to participate in photochemical reactions that can affect cellular functions.

Research indicates that this compound interacts with several biomolecules, including enzymes and receptors. For instance, it has been shown to bind with retinoic acid receptors (RAR) α, β, and γ, which are crucial for regulating gene expression in various cell types.

Cellular Effects

In vitro studies have demonstrated that the compound influences cell signaling pathways and gene expression. For example, in experiments using 293T cells, it acted as a RAR-agonist, affecting transcriptional activity.

Case Studies

- Insecticidal Activity : Studies have shown that compounds with similar structures exhibit significant insecticidal properties. For example, derivatives like Deltamethrin have been effective against common pests such as houseflies (Musca domestica) and mustard beetles . The effectiveness of these compounds highlights the potential utility of dibromo compounds in agricultural applications.

- Toxicological Assessments : Animal studies indicate that the biological effects of the compound vary significantly with dosage. Lower concentrations may promote beneficial cellular responses, while higher concentrations could lead to toxicity or adverse effects on metabolic processes.

Metabolic Pathways

The compound is involved in various metabolic pathways where it interacts with enzymes that modulate metabolic flux. Its role in these pathways can significantly influence energy production and overall cellular metabolism.

Transport and Distribution

Understanding the transport mechanisms of this compound within biological systems is crucial for evaluating its efficacy. It interacts with specific transporters that facilitate its movement across cell membranes and localization within cellular compartments.

Subcellular Localization

The localization of the compound within cells affects its functional activity. Targeting signals direct the compound to specific organelles where it exerts its biological effects.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.